

Introduction to GSK864 and Its Therapeutic Relevance

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Compound Focus: GSK864

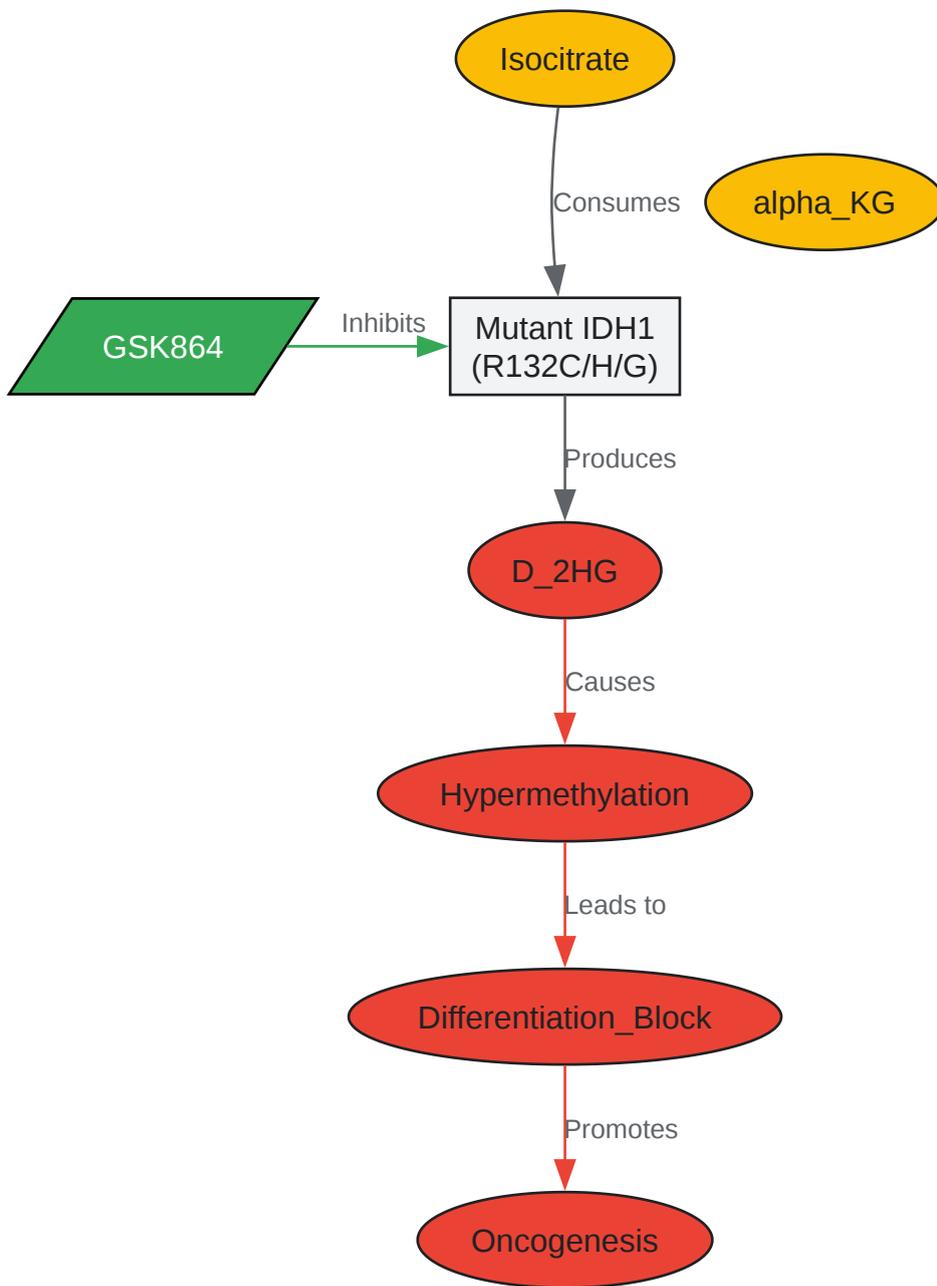
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GSK864 is a potent, selective, and cell-penetrant small-molecule inhibitor of specific mutant forms of isocitrate dehydrogenase 1 (IDH1), including the R132C, R132H, and R132G variants, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range [1] [2]. Mutations in IDH1 are found in several cancers, including intrahepatic cholangiocarcinoma (iCCA), acute myeloid leukemia (AML), and glioma [3] [4]. These mutations confer a neomorphic activity to the enzyme, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). Accumulation of D-2HG disrupts cellular epigenetics and differentiation blocks, thereby promoting oncogenesis [4] [5]. **GSK864** serves as a valuable chemical probe for researching mutant IDH1 biology and exploring targeted therapeutic strategies [1].

Mechanism of Action of GSK864

The following diagram illustrates the mechanistic pathway of mutant IDH1 and the point of inhibition by **GSK864**.



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*Diagram 1: Mechanism of mutant IDH1 and **GSK864** inhibition. Mutant IDH1 (mIDH1) catalyzes the reduction of α -Ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG). **GSK864** binds to and inhibits mIDH1, thereby blocking D-2HG production and its subsequent oncogenic effects.*

Quantitative Profile of **GSK864**

Table 1: Biochemical and Pharmacological Profile of **GSK864**

Parameter	Value	Details / Conditions
Molecular Weight	558.60 g/mol	Formula: C ₃₀ H ₃₁ FN ₆ O ₄ [1] [2]
CAS Number	1816331-66-4	[1]
IC ₅₀ (IDH1 R132C)	8.8 nM	Half-maximal inhibitory concentration [1] [2]
IC ₅₀ (IDH1 R132H)	15.2 nM	Half-maximal inhibitory concentration [1] [2]
IC ₅₀ (IDH1 R132G)	16.6 nM	Half-maximal inhibitory concentration [1] [2]
In Vitro EC ₅₀	320 nM	Reduction of 2-HG in IDH1 R132C mutant HT1080 cells [1]
Solubility (DMSO)	100 mg/mL (179.02 mM)	Hygroscopic DMSO impacts solubility; use fresh [1]

Detailed Protocol for In Vivo Intraperitoneal Administration

Formulation and Dosing Preparation

For in vivo studies, **GSK864** must be formulated for intraperitoneal delivery. The following validated formulation achieves a clear solution suitable for IP injection in mice [1] [2].

Table 2: Formulation for Intraperitoneal Injection in Mice

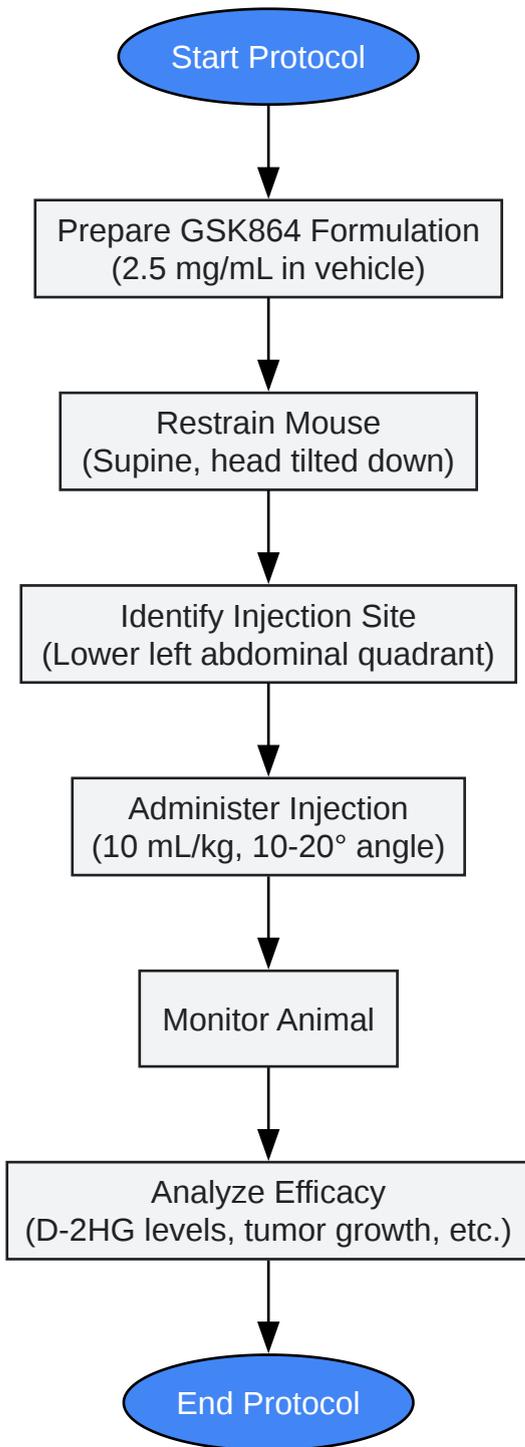
Component	Volume Ratio	Final Concentration
GSK864 (DMSO stock)	5%	25 mg/mL in DMSO
PEG 300	40%	-
Tween 80	5%	-
Deionized Water	50%	-
Final Working Solution	100%	2.5 mg/mL (4.48 mM)

Preparation Steps:

- Prepare a 25 mg/mL stock solution of **GSK864** in DMSO. Vortex and sonicate if necessary to fully dissolve the compound.
- Add the **GSK864**/DMSO stock to PEG 300 and mix thoroughly until a clear solution is obtained.
- Add Tween 80 to the mixture and mix evenly.
- Slowly add the remaining deionized water while mixing to bring the solution to the final volume.
- The final working concentration is 2.5 mg/mL. The solution should be prepared fresh and used immediately for optimal results [2].

Intraperitoneal Injection Procedure in Mice

The experimental workflow for administering **GSK864** and analyzing outcomes is outlined below.



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*Diagram 2: Workflow for the intraperitoneal administration of **GSK864** and subsequent analysis in a mouse model.*

Detailed Injection Steps:

- **Animal Restraint:** Gently restrain the mouse (e.g., C57BL/6) in a supine position with its head tilted downward below the abdomen. This position shifts the abdominal organs cranially, minimizing the risk of puncture [6] [7].
- **Site Identification:** Identify the injection site in the lower left abdominal quadrant. Avoid the midline to prevent damage to the urinary bladder or other vital structures.
- **Administration:** Using a sterile syringe with a 25-27 gauge needle, insert the needle at a shallow angle (10-20 degrees) [6]. Aspirate slightly before injection; if no body fluid is aspirated, slowly inject the formulated **GSK864**. A common dosing regimen is **213 mg/kg** (10 mL/kg of the 2.5 mg/mL solution) via IP injection [1].
- **Post-injection:** Withdraw the needle carefully and monitor the animal for any immediate adverse effects.

Pharmacokinetic and Efficacy Assessment

Efficacy Evidence:

- **Exposure:** Following a single IP dose of 213 mg/kg in CD-1 mice, significant concentrations of **GSK864** were maintained in peripheral blood for up to 24 hours [1].
- **Pharmacodynamics:** In a study involving mice engrafted with R132C or R132H IDH1 mutant cells, treatment with **GSK864** led to an increase in early differentiation markers (huCD45+ CD38+ cells) in bone marrow, indicating a biological response to target inhibition [1].
- **Resistance Context:** **GSK864** has demonstrated potent antiproliferative activity (IC₅₀: 7.4 nM) in vitro against a specific resistant double mutant (H315D/R132H) of IDH1, highlighting its utility in studying resistance mechanisms [8].

Key Analytical Methods:

- **D-2HG Measurement:** The primary pharmacodynamic readout. Quantify D-2HG levels in plasma, tumor homogenates, or cell culture supernatants using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) [1] [8].
- **Cell Proliferation Assays:** Assess anti-proliferative effects using assays like CellTiter-Glo in mutant IDH1-expressing cell lines. Calculate IC₅₀ values from dose-response curves [8].
- **Differentiation Markers:** Use flow cytometry to analyze surface markers (e.g., CD11b, CD14, CD38) in hematopoietic models to confirm the release of the differentiation block [1] [8].

Critical Considerations for Researchers

- **Rationale for IP Administration:** The IP route is justified for preclinical proof-of-concept and pharmacology studies. It allows for efficient absorption of small molecules like **GSK864** into the systemic circulation via the extensive, well-perfused peritoneal surface, facilitating chronic studies where repetitive IV dosing is impractical [7].
- **Control Formulations:** Always include control groups injected with the vehicle alone (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O) to account for any effects of the formulation itself.
- **Sterility and Safety:** Aseptic techniques should be used during formulation and injection to prevent peritonitis. Personal protective equipment (PPE) must be worn when handling the compound.

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